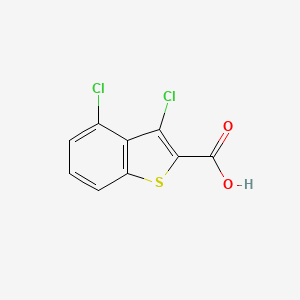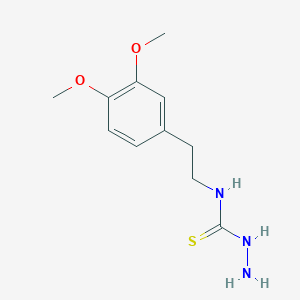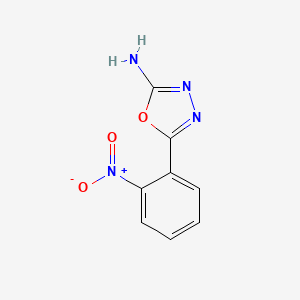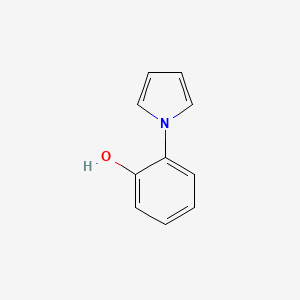![molecular formula C11H12N4O2S B1298980 [5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid CAS No. 421567-49-9](/img/structure/B1298980.png)
[5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid is a derivative of triazole, a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold that is commonly used in medicinal chemistry for the synthesis of various biologically active compounds due to its mimicry of peptide bonds and its ability to engage in hydrogen bonding with biological targets.
Synthesis Analysis
The synthesis of triazole derivatives can be complex due to the possibility of rearrangements such as the Dimroth rearrangement. For instance, heating 4-substituted 5-amino-1-phenyl-1,2,3-triazoles in acetic anhydride can lead to acetyl derivatives of isomeric 5-anilino-1,2,3-triazoles, which can further retrogress to acetyl derivatives of the amino-compounds upon prolonged refluxing in acetic anhydride . To avoid such rearrangements, a ruthenium-catalyzed cycloaddition protocol has been developed, which allows for the synthesis of protected versions of triazole amino acids with complete regiocontrol . Additionally, a new method for synthesizing 1-methyl-4-phenyl-1H-1,2,3-triazole derivatives has been reported, which involves the reaction of phenyl acetylene with sodium azide and methyl iodide in the presence of copper iodide .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of the triazole ring, which can be substituted at various positions to yield a wide range of compounds with different properties. The presence of an amino group, as in the case of 4-amino-3-mercapto-5-pyridin-3'-yl-[1,2,4]-triazole, allows for further functionalization and the formation of various derivatives through reactions with aldehydes, thioacetic acid, and aromatic amines .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including acylation, cycloaddition, and condensation reactions. The acylation of 5-amino- or 5-anilino-1,2,3-triazoles can yield unrearranged products when performed at room temperature in the presence of concentrated sulfuric acid . Cycloaddition reactions, particularly those catalyzed by ruthenium, can be employed to synthesize triazole-containing dipeptides and other biologically active compounds . Furthermore, triazole derivatives can react with aldehydes and thioacetic acid to form thiazolidinones, which have shown antimicrobial and antitubercular activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by the substituents on the triazole ring. These properties can affect the solubility, stability, and reactivity of the compounds. For example, the introduction of an acetyl group can increase the lipophilicity of the compound, which may influence its biological activity and pharmacokinetic profile. The presence of an amino group can enhance the compound's ability to form hydrogen bonds, which is important for its interaction with biological targets .
科学的研究の応用
Reactivity and Biological Activity
1,2,4-Triazole derivatives, including those with amino groups and sulfur-containing substituents similar to the compound , have been extensively studied for their reactivity and biological activities. These compounds exhibit significant antioxidant, antiradical activities, and can positively impact biochemical processes, especially in patients subjected to high doses of radiation. The structural similarity of some 1,2,4-triazoles to biogenic amino acids like cysteine, which possesses a free SH-group, underlines their potential in mimicking or influencing biological pathways (А. G. Kaplaushenko, 2019).
Applications in Organic Synthesis
The amino-1,2,4-triazoles serve as crucial raw materials for the fine organic synthesis industry, finding use in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. This versatility is attributed to their ability to undergo various chemical transformations, providing new opportunities for the development of novel compounds with enhanced properties and applications (Nazarov V.N., D. Miroshnichenko, A. A. Ivakh, B. Uspensky, 2021).
Pharmaceutical and Medicinal Chemistry
Research on 1,2,4-triazole derivatives has highlighted their potential in pharmaceutical and medicinal chemistry. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory effects. The development of novel 1,2,4-triazole-based drugs for various diseases is a promising direction, leveraging the structural flexibility and reactivity of these compounds to target specific biological pathways (M. V. Ohloblina, 2022).
特性
IUPAC Name |
2-[[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-15-10(7-2-4-8(12)5-3-7)13-14-11(15)18-6-9(16)17/h2-5H,6,12H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXMXWSTXGKATB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-(2-hydroxyphenyl)methylidene]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B1298904.png)
![4-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1298908.png)








![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1298937.png)

